Strategic Sourcing and Synthetic Economics of 4-Cbz-thiomorpholine-3-carboxylic acid
Strategic Sourcing and Synthetic Economics of 4-Cbz-thiomorpholine-3-carboxylic acid
This guide provides an in-depth technical and economic analysis of 4-Cbz-thiomorpholine-3-carboxylic acid , a critical chiral building block in peptidomimetic drug discovery.
Executive Summary
4-Cbz-thiomorpholine-3-carboxylic acid (CAS: 114580-22-2 for the (R)-enantiomer) serves as a conformationally restricted proline surrogate. Its thiomorpholine ring offers unique metabolic stability and lipophilicity profiles compared to its oxa- (morpholine) and carbocyclic (piperidine) analogues.
While the raw material costs for its synthesis are low (derived from the chiral pool commodity L-Cysteine ), the market price remains high—typically
This guide dissects the cost drivers, provides a validated synthesis protocol for in-house production, and offers a decision matrix for "Make vs. Buy" strategies.
Part 1: The Value Proposition
Why This Scaffold?
In medicinal chemistry, this molecule is primarily used as a Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) analogue . It introduces a "kink" in peptide chains similar to proline but with altered electronic properties due to the sulfur atom.
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Metabolic Stability: The sulfide (-S-) linkage is resistant to oxidative metabolism compared to ethers, though it can be oxidized to sulfoxides/sulfones (which are often active metabolites).
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Conformational Restriction: It locks the
and torsion angles, reducing the entropic penalty of binding to receptors (e.g., GPCRs, proteases). -
Orthogonal Protection: The Cbz (Carbobenzyloxy) group is stable to acidic conditions (TFA, HCl) used to remove Boc groups, and basic conditions (piperidine) used to remove Fmoc groups. It is removed via catalytic hydrogenation (
) or strong acids (HBr/AcOH), offering a critical orthogonal dimension in complex peptide synthesis.
Part 2: Market Economics & Cost Analysis
Current Market Pricing (2025 Benchmarks)
The following table summarizes the cost tiers for the (R)-enantiomer (derived from L-Cysteine).
| Scale | Typical Catalog Price (USD) | Unit Cost (USD/g) | Notes |
| Research (100 mg) | $45 - $65 | $450 - $650 | High markup for packaging/QC. |
| Pilot (1 g) | $200 - $300 | $200 - $300 | Standard catalog rate. |
| Bulk (25 g) | $2,500 - $3,500 | $100 - $140 | Significant volume discount. |
| Custom Synthesis (1 kg) | ~$15,000 - $25,000 | $15 - $25 | Requires CRO outsourcing. |
The "Chirality Tax"
The price difference between the racemic mixture and the enantiopure form is approximately 5x–10x .
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Racemic: Produced via reaction of cysteamine + vinyl derivatives (cheap).[1]
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Enantiopure: Requires L-Cysteine starting material.[2] The cost driver is not the L-Cysteine (~$20/kg) but the purification required to remove the minor enantiomer formed via racemization during the base-catalyzed cyclization step.
Part 3: Technical Deep Dive (Synthesis)
The Synthetic Route
The most robust route utilizes L-Cysteine and 1,2-dibromoethane . While conceptually simple, the mechanism involves a double nucleophilic substitution that risks racemizing the
1. Mechanism of Action
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S-Alkylation: The thiol group of L-Cysteine (highly nucleophilic) attacks 1,2-dibromoethane.
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Cyclization: The amine group attacks the terminal bromide to close the ring.
-
Protection: The secondary amine is protected with Cbz-Cl to prevent polymerization and facilitate purification.
2. Critical Control Points (CCP)
-
CCP 1: pH Control: The cyclization requires base (NaOH/KOH). However, high pH promotes proton abstraction at the chiral center (
-carbon), leading to racemization. Optimization: Use minimal equivalents of base and keep temperature <50°C. -
CCP 2: Dilution: High concentration favors intermolecular polymerization (cross-linking) over intramolecular cyclization. Optimization: Run the reaction at high dilution (0.1 M).
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway from L-Cysteine to the Cbz-protected target. Note the critical cyclization step where stereochemistry is at risk.
Part 4: Experimental Protocol (In-House Synthesis)
Objective: Synthesis of (R)-4-Cbz-thiomorpholine-3-carboxylic acid on a 10g scale. Prerequisites: Fume hood (stench of thiols), pH meter, LC-MS for monitoring.
Step 1: Cyclization (L-Cysteine → Thiomorpholine-3-COOH)
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Dissolution: Dissolve L-Cysteine hydrochloride (15.7 g, 100 mmol) in water (300 mL) under nitrogen atmosphere.
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Alkylation: Add 1,2-dibromoethane (18.8 g, 100 mmol).
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Base Addition: Slowly add NaOH (8.0 g, 200 mmol) dissolved in water (50 mL) dropwise over 1 hour. Crucial: Maintain temperature at 40–45°C.
-
Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS (Target Mass: 147.2 [M+H]+).
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Workup: The product is zwitterionic and water-soluble. Do not extract yet. Proceed directly to protection (telescoped process) to avoid difficult isolation.
Step 2: Cbz Protection
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Cooling: Cool the aqueous reaction mixture to 0°C.
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Buffer: Add NaHCO3 (25.2 g, 300 mmol) to buffer the solution to pH ~8-9.
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Acylation: Add Benzyl chloroformate (Cbz-Cl) (20.5 g, 120 mmol) dropwise over 30 minutes.
-
Stirring: Allow to warm to room temperature and stir overnight.
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Isolation:
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Wash the basic aqueous layer with Diethyl Ether (2 x 100 mL) to remove unreacted Cbz-Cl and dibromoethane.
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Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl . The product will precipitate or oil out.
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Extraction: Extract with Ethyl Acetate (3 x 150 mL).
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Drying: Dry organics over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM:MeOH 95:5) if high purity is required.
Expected Yield: 40–55% overall. Target Purity: >95% (HPLC), >98% ee (Chiral HPLC).
Part 5: Make vs. Buy Decision Matrix
When should you synthesize this in-house versus purchasing from a catalog?
Figure 2: Decision matrix based on scale and resource allocation.
Recommendation
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For Screening (mg scale): Buy. The time required to set up the synthesis and validate chirality is not worth the $200 savings.
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For Lead Optimization (g scale): Synthesize. If you have a competent organic chemist, the 2-day protocol described above yields 10g+ for a material cost of <$50, saving thousands in project budget.
References
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Synthesis and Applications of Thiomorpholine Derivatives. Journal of Chemical Reviews. (2023). Overview of thiomorpholine scaffolds in drug discovery.
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Thiomorpholine Synthesis via Telescoped Thiol-Ene/Cyclization. ACS Publications. (2022). Describes modern flow chemistry approaches to the thiomorpholine core.
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Peptidomimetic Therapeutics: Scientific Approaches. PubMed Central. (2016). Discusses the utility of proline surrogates like Tic and thiomorpholine-3-carboxylic acid.
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Product Class 8: Thiocarboxylic S-Acids. Science of Synthesis. Detailed chemical properties of thio-acid derivatives.
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Catalog Pricing Data. Chem-Impex / Santa Cruz Biotechnology. (2025). Benchmarking of commercial rates for Boc/Cbz protected derivatives.
